Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-
Description
CAS No.: 128-79-0 This compound, also known as C.I. Vat Black 28, is a benzamide derivative featuring two anthraquinone moieties linked via an iminobis group. Its molecular formula is C42H25N3O6, with a molecular weight of 667.66 g/mol . The anthraquinone backbone contributes to its application as a vat dye, particularly in textiles, where it is valued for its deep coloration and stability under reducing conditions.
Properties
IUPAC Name |
N-[4-[(4-benzamido-9,10-dioxoanthracen-1-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H25N3O6/c46-37-25-15-7-9-17-27(25)39(48)35-31(44-41(50)23-11-3-1-4-12-23)21-19-29(33(35)37)43-30-20-22-32(45-42(51)24-13-5-2-6-14-24)36-34(30)38(47)26-16-8-10-18-28(26)40(36)49/h1-22,43H,(H,44,50)(H,45,51) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMARZSNLQTLII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC4=C5C(=C(C=C4)NC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7C5=O)C(=O)C8=CC=CC=C8C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059579 | |
| Record name | Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-79-0 | |
| Record name | N,N′-[Iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis[benzamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 65010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Romantrene Grey K | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-dibenzamido-1,1'-iminodianthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- is a complex organic compound with the molecular formula and a molecular weight of approximately 667.678 g/mol. This compound features an anthracene moiety linked through imino bridges to benzamide groups, which may confer unique biological properties. Understanding its biological activity is essential for exploring potential therapeutic applications.
Structural Characteristics
The structure of Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- includes:
- Imino Groups : These can participate in various biological interactions.
- Carbonyl Functionalities : The presence of keto groups may enhance reactivity and interaction with biomolecules.
Biological Activity Overview
The biological activity of Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- has been investigated in several studies focusing on its potential as an anti-cancer agent and its interactions with various biological targets.
Anticancer Activity
Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
- Case Study : In vitro studies have shown that similar benzamide derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Binding Affinity Studies
Binding affinity studies using techniques such as surface plasmon resonance have demonstrated that Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- interacts effectively with proteins involved in cell signaling pathways. This interaction is crucial for its potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Protein Binding | High affinity for specific biomolecules | |
| Antimicrobial | Effective against certain fungi |
Synthesis and Applications
The synthesis of Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis- typically involves multi-step organic reactions. The complexity of its structure allows for diverse applications in medicinal chemistry and material science.
Synthetic Route Example
- Starting Materials : Anthracene derivatives and benzamide.
- Reagents : Various catalysts and solvents to facilitate the reaction.
- Yield Optimization : Adjusting reaction conditions to maximize yield and purity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Benzamide-Anthraquinone Derivatives
Key Observations :
- Molecular Complexity : The main compound (128-79-0) and Vat Black 29 (6049-19-0) exhibit higher molecular weights due to extended aromatic systems, enhancing their thermal stability and dyeing properties .
Physical-Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity: The main compound’s high XLogP3 (7.9) suggests superior affinity for nonpolar matrices, making it suitable for dyeing hydrophobic fibers like polyester .
- Thermal Stability : Vat Black 29’s high melting point (>300°C) aligns with its use in high-temperature dyeing processes .
Q & A
Q. What are the recommended methods for synthesizing Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-?
Methodological Answer: Synthesis typically involves condensation reactions between anthraquinone derivatives and benzamide precursors. For example, analogous compounds like Vat Black 29 (C64H34N4O8) are synthesized via electrophilic substitution or coupling reactions using intermediates such as halogenated anthraquinones . Key steps include:
- Intermediate Preparation : Halogenation of anthraquinone derivatives (e.g., using BBr₃ in hexane) to activate positions for coupling .
- Coupling Reaction : Reaction of activated anthraquinones with benzamide derivatives under anhydrous conditions.
- Purification : Column chromatography or recrystallization to isolate the target compound.
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the benzamide and anthraquinone moieties .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~986.98 for related structures) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in host-guest studies of similar anthraquinone derivatives .
- UV-Vis Spectroscopy : Identify π→π* transitions in the anthraquinone core (λmax ~500–600 nm) .
Q. How can researchers address solubility challenges for in vitro studies?
Methodological Answer: The compound’s insolubility in water (5.3×10⁻⁴ g/L at 25°C) necessitates:
- Co-solvents : Use DMSO or DMF at <1% v/v to minimize cytotoxicity .
- Structural Analogues : Introduce sulfonate groups (e.g., as in disodium anthraquinone sulfonates) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for biological assays .
Advanced Research Questions
Q. How can electronic properties (e.g., fluorescence, electron-accepting capacity) be experimentally analyzed?
Methodological Answer:
- Fluorescence Spectroscopy : Measure emission spectra (e.g., blue to red shifts, as seen in boron-doped anthracenes) .
- Cyclic Voltammetry : Determine redox potentials; anthraquinone derivatives typically exhibit reduction peaks at −0.5 to −1.2 V (vs. Ag/AgCl) .
- DFT Calculations : Model HOMO/LUMO gaps to predict charge-transfer behavior (e.g., DBA cores show enhanced electron-accepting vs. anthracene) .
Q. What mechanistic insights guide the optimization of synthetic yields?
Methodological Answer:
- In Situ NMR Monitoring : Track intermediate formation (e.g., dibromoborylbenzene intermediates in boron-doped systems) .
- Kinetic Studies : Vary reaction temperature (e.g., 60–100°C) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) to identify rate-limiting steps .
- Side Reaction Mitigation : Use anhydrous solvents to prevent hydrolysis of halogenated intermediates .
Q. How does this compound function in host-guest systems or supramolecular chemistry?
Methodological Answer:
- Crystallographic Analysis : Resolve inclusion complexes (e.g., with xylenes/ethylbenzene) to study selectivity (>90% for p-xylene in analogous systems) .
- Thermal Analysis : DSC/TGA to assess stability of host-guest adducts (e.g., decomposition >300°C for anthracene-based hosts) .
- Competitive Binding Assays : Use fluorescence quenching to quantify affinity for aromatic guests .
Contradictions and Resolutions
- Solubility vs. Purity : Some studies report higher solubility for sulfonated derivatives , while others emphasize insolubility for the parent compound . Resolution: Use derivatization or co-solvents for specific applications.
- Electronic Properties : Boron-doped analogues show red-shifted emission vs. anthracene , but non-doped systems may lack this feature. Resolution: Tailor substituents (e.g., thienyl/aminophenyl groups) to modulate optoelectronic behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
